![molecular formula C23H21N3O3S B13653483 3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one](/img/structure/B13653483.png)
3-(1-{[4-(2,5-Dimethyl-phenyl)-thiazol-2-yl]-hydrazono}-ethyl)-8-methoxy-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one is a complex organic compound that features a thiazole ring, a hydrazineylidene group, and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,5-dimethylphenylamine with carbon disulfide and an appropriate halogenating agent, followed by cyclization.
Hydrazineylidene Group Introduction: The thiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazineylidene group.
Coupling with Chromenone: The final step involves coupling the thiazole-hydrazineylidene intermediate with 8-methoxy-2H-chromen-2-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the hydrazineylidene group, converting it to a hydrazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: The major product is the corresponding hydrazine derivative.
Substitution: Depending on the substituent, products can vary widely, including halogenated, alkylated, or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an antimicrobial, antifungal, and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. The thiazole ring can bind to metal ions, affecting enzymatic activity. The hydrazineylidene group can form hydrogen bonds with biological macromolecules, altering their function. The chromenone moiety can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
Hydrazine Derivatives: Compounds with hydrazine groups also show antimicrobial and anticancer properties.
Chromenone Derivatives: These compounds are known for their antioxidant and anti-inflammatory activities.
Uniqueness
What sets 3-(1-(2-(4-(2,5-Dimethylphenyl)thiazol-2-yl)hydrazineylidene)ethyl)-8-methoxy-2H-chromen-2-one apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for multiple modes of action and a broad spectrum of applications.
Properties
Molecular Formula |
C23H21N3O3S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
3-[(E)-N-[[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino]-C-methylcarbonimidoyl]-8-methoxychromen-2-one |
InChI |
InChI=1S/C23H21N3O3S/c1-13-8-9-14(2)17(10-13)19-12-30-23(24-19)26-25-15(3)18-11-16-6-5-7-20(28-4)21(16)29-22(18)27/h5-12H,1-4H3,(H,24,26)/b25-15+ |
InChI Key |
MEQGXJPJYRWPMQ-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)N/N=C(\C)/C3=CC4=C(C(=CC=C4)OC)OC3=O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NN=C(C)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


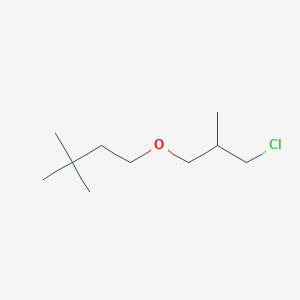
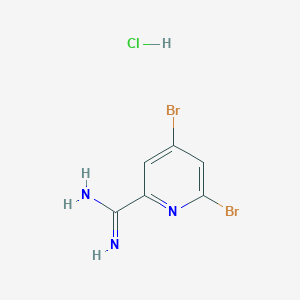
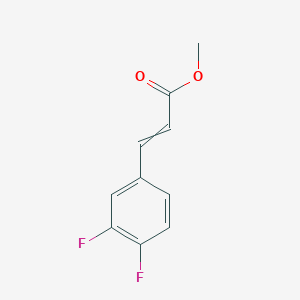
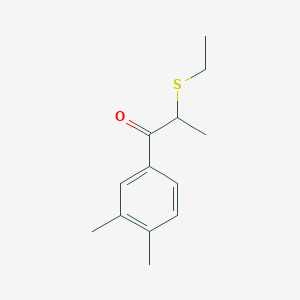

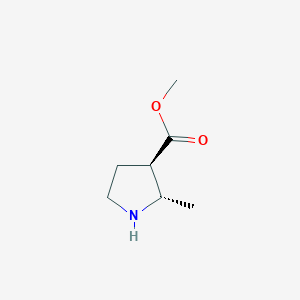
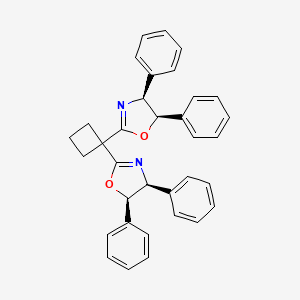
![[3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13653459.png)
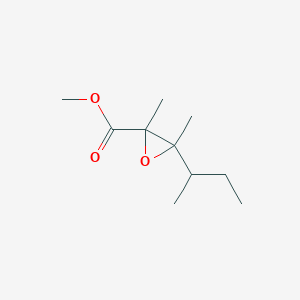
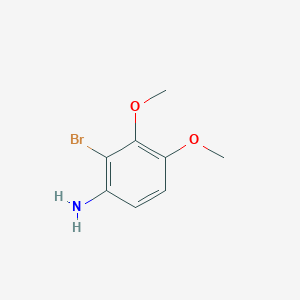

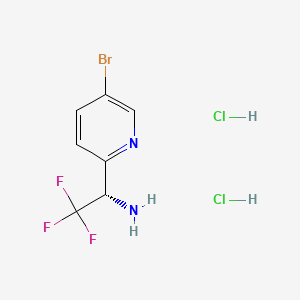

![4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline](/img/structure/B13653508.png)
